molecular formula C10H12BrNO2 B15304191 Methyl 3-amino-4-bromo-2,6-dimethylbenzoate

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate

Cat. No.: B15304191
M. Wt: 258.11 g/mol
InChI Key: LMPKBZZPQASSTF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate typically involves the bromination of 2,6-dimethylbenzoic acid followed by esterification and amination. One common method includes:

    Bromination: 2,6-dimethylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromo group at the 4-position.

    Esterification: The brominated product is then esterified using methanol and an acid catalyst to form the methyl ester.

    Amination: Finally, the ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of 3-amino-4-bromo-2,6-dimethylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate can be compared with other similar compounds such as:

    Methyl 3-amino-4-methylbenzoate: Lacks the bromo group, resulting in different reactivity and applications.

    Methyl 3-amino-4-bromo-2-methylbenzoate: Similar structure but with variations in the position of the methyl groups.

    This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 3-amino-4-bromo-2,6-dimethylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3/h4H,12H2,1-3H3

InChI Key

LMPKBZZPQASSTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)N)Br

Origin of Product

United States

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